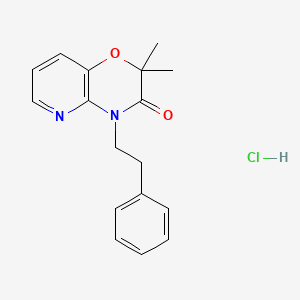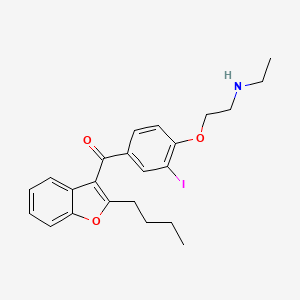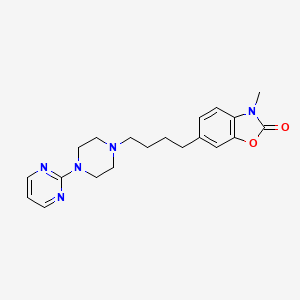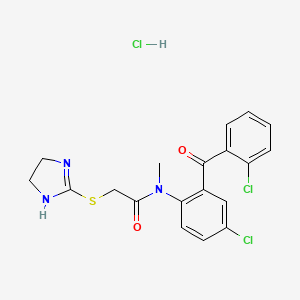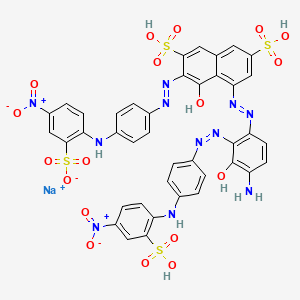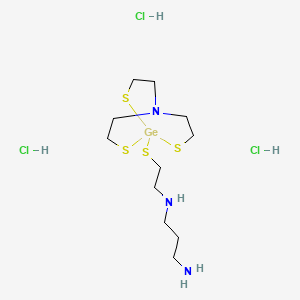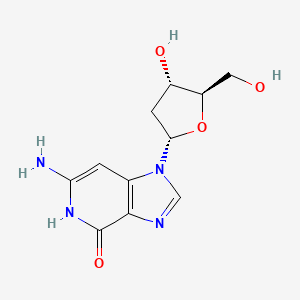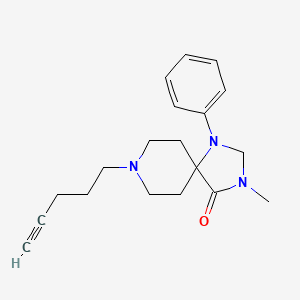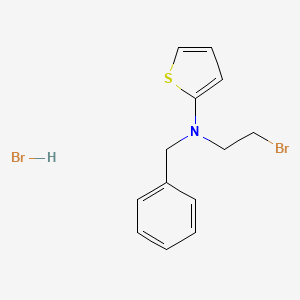
2-Thiophenamine, N-benzyl-N-(2-bromoethyl)-, hydrobromide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Thiophenamine, N-benzyl-N-(2-bromoethyl)-, hydrobromide is a chemical compound with the molecular formula C13H15Br2NS. It is known for its applications in various fields of scientific research, including chemistry, biology, and medicine .
Méthodes De Préparation
The synthesis of 2-Thiophenamine, N-benzyl-N-(2-bromoethyl)-, hydrobromide typically involves the reaction of 2-thiophenamine with N-benzyl-N-(2-bromoethyl)amine under specific conditions. The reaction is usually carried out in the presence of a hydrobromic acid catalyst, which facilitates the formation of the hydrobromide salt . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity .
Analyse Des Réactions Chimiques
2-Thiophenamine, N-benzyl-N-(2-bromoethyl)-, hydrobromide undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of derivatives .
Applications De Recherche Scientifique
2-Thiophenamine, N-benzyl-N-(2-bromoethyl)-, hydrobromide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Mécanisme D'action
The mechanism of action of 2-Thiophenamine, N-benzyl-N-(2-bromoethyl)-, hydrobromide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific application and context of use.
Comparaison Avec Des Composés Similaires
2-Thiophenamine, N-benzyl-N-(2-bromoethyl)-, hydrobromide can be compared with other similar compounds, such as:
- 2-Thiophenamine, N-(2-bromoethyl)-N-(phenylmethyl)-, hydrobromide
- N-benzyl-N-(2-bromoethyl)thiophen-2-amine, hydrobromide
These compounds share similar structural features but may differ in their reactivity, biological activity, and applications. The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Propriétés
Numéro CAS |
102367-34-0 |
|---|---|
Formule moléculaire |
C13H15Br2NS |
Poids moléculaire |
377.14 g/mol |
Nom IUPAC |
N-benzyl-N-(2-bromoethyl)thiophen-2-amine;hydrobromide |
InChI |
InChI=1S/C13H14BrNS.BrH/c14-8-9-15(13-7-4-10-16-13)11-12-5-2-1-3-6-12;/h1-7,10H,8-9,11H2;1H |
Clé InChI |
WMKOLXLBCRTJHY-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)CN(CCBr)C2=CC=CS2.Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


